molecular formula C21H21NO4 B557386 Fmoc-L-Pipecolic acid CAS No. 86069-86-5

Fmoc-L-Pipecolic acid

Cat. No. B557386
CAS RN: 86069-86-5
M. Wt: 351.4 g/mol
InChI Key: CKLAZLINARHOTG-IBGZPJMESA-N
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Description

Fmoc-L-Pipecolic acid is a compound that is widely used in organic synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Synthesis Analysis

The synthesis of Fmoc-L-Pipecolic acid involves a transaminase capable of lysine ε-deamination coupled with a novel pyrroline-5-carboxylate reductase . This process yields a 60% conversion at the 50 mM scale with free enzymes and in situ recycling of the cofactor . A simpler, redox-neutral system was then constructed by combining the pyrroline-5-carboxylate reductase with a lysine-6-dehydrogenase .


Molecular Structure Analysis

The molecular structure of Fmoc-L-Pipecolic acid is C21H21NO4 . The Fmoc group is highly fluorescent, which makes certain UV-inactive compounds suitable for analysis by reversed-phase HPLC .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-L-Pipecolic acid has a molecular weight of 351.4 . It has a melting point of 149-153°C and a boiling point of 561.6±43.0°C . It is soluble in methanol .

Scientific Research Applications

  • Peptide Synthesis : Fmoc amino acid chlorides, including Fmoc-L-pipecolic acid chloride, are valuable for the solid-phase synthesis of hexapeptides containing sequential secondary amino acids. They are effective in avoiding diketopiperazine formation, a common issue in peptide synthesis (Perlow et al., 1992).

  • Plant Systemic Immunity : Fmoc-L-Pipecolic acid, as a derivative of pipecolic acid (Pip), is involved in the systemic acquired resistance (SAR) in plants. This resistance mechanism enhances plant immunity against bacterial and oomycete infections (Hartmann et al., 2018).

  • Chiral Separation : Fmoc-L-Pipecolic acid plays a role in the chiral separation of clinically important compounds, enhancing detectability and sensitivity. Its chiral separation is optimized using different chiral selectors like cyclodextrins and polymeric surfactants (Hadjistasi et al., 2013).

  • Analytical Chemistry : In the field of analytical chemistry, Fmoc-L-Pipecolic acid and its derivatives, such as 9-fluorenylmethyl chloroformate (FMOC), are used for the precolumn derivatization and analysis of amino acids in various samples, including environmental and biological samples. This method is characterized by stability, low detection limits, and good reproducibility (Garside et al., 1988; Heems et al., 1998).

  • Bioorganic Chemistry : Fmoc solid phase peptide synthesis, involving Fmoc amino acids like Fmoc-L-Pipecolic acid, has advanced significantly, allowing the synthesis of biologically active peptides and small proteins. This method offers a variety of conditions and opportunities in bioorganic chemistry (Fields & Noble, 2009).

  • Biomedical Materials : Fmoc-modified amino acids, including Fmoc-L-Pipecolic acid, are used in the fabrication of functional materials due to their self-assembly features. Applications include cell cultivation, drug delivery, and therapeutic properties (Tao et al., 2016).

Safety And Hazards

Fmoc-L-Pipecolic acid is considered hazardous by the OSHA Hazard Communication Standard . It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

Fmoc-L-Pipecolic acid is a key building block in the production of many useful microbial secondary metabolites . Understanding its biogenesis would be a significant step toward the mutasynthesis of novel analogs . It is also becoming increasingly important in materials science due to its self-assembling properties .

properties

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLAZLINARHOTG-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201006601
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201006601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Pipecolic acid

CAS RN

86069-86-5
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201006601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
CA Hadjistasi, IJ Stavrou, RI Stefan‐Van Staden… - Chirality, 2013 - Wiley Online Library
… The RSDs of the migration times of the FMOC-D-pipecolic acid and FMOC-L-pipecolic acid were 0.82% in both cases. The day-to-day RSDs were obtained by use of 25 runs (5 replicate …
Number of citations: 20 onlinelibrary.wiley.com
GJ Gatto, MT Boyne, NL Kelleher… - Journal of the American …, 2006 - ACS Publications
… in this manner on a 7T LTQ-FT mass spectrometer yielded an [M + H] + of 352.153 (Figure 7B), identical to the value obtained for the commercially available Fmoc-l-pipecolic acid …
Number of citations: 156 pubs.acs.org
DS Perlow, JM Erb, NP Gould, RD Tung… - The Journal of …, 1992 - ACS Publications
… In the synthesis of 1, the high reactivity of Fmoc-L-pipecolic acid chloride used in the di- to tripeptide step averted diketopiperazine formation seen with active ester couplings. The use of …
Number of citations: 50 pubs.acs.org
FP Jørgensen, M Bols - The Journal of organic chemistry, 2018 - ACS Publications
… (13) (3) Building block B was obtained from commercial but expensive Fmoc-l-pipecolic acid (3) or l-pipecolic acid methyl ester. (14) (4) Building block A was made from synthesis of the …
Number of citations: 16 pubs.acs.org
JD Scott, RM Williams - Journal of the American Chemical Society, 2002 - ACS Publications
… Aniline 25 was coupled to N-Fmoc-l-pipecolic acid chloride (37) followed by cleavage of the Fmoc and TIPS groups to afford the two aminonitrile diastereomers 38 and 40. The absolute …
Number of citations: 77 pubs.acs.org
W Duprez, L Premkumar, MA Halili… - Journal of medicinal …, 2015 - ACS Publications
… Compounds 6, 7, 8, 9, 22, 24, and 28 were synthesized using their respective non-natural amino acids: Fmoc-l-homophenylalanine, Fmoc-3,3-diphenyl-l-alanine, Fmoc-l-pipecolic acid, …
Number of citations: 49 pubs.acs.org
HI Farah, U Supratman, AT Hidayat… - …, 2022 - Wiley Online Library
… in solution phase by Mitsunobu esterification of Fmoc-L-pipecolic acid 66 and the L-… the D-phenyllactate derivative 68 and Fmoc-L-pipecolic acid 66 as starting materials. The Steglich …
G Prabhu, N Narendra, TM Vishwanatha… - Tetrahedron, 2015 - Elsevier
Acid chlorides as peptide coupling agents have its origin in Emil Fischer's era with the first report of N-protected dipeptide of glycine synthesis emerging in 1903 by Emil Fischer. 1 Soon …
Number of citations: 31 www.sciencedirect.com
MM Sleebs, D Scanlon, J Karas… - The Journal of …, 2011 - ACS Publications
… Fmoc-l-pipecolic acid was the next amino acid in the sequence. At the time only dl-pipecolic … Fmoc-l-pipecolic acid was isolated; its data were identical to previously reported material. (…
Number of citations: 29 pubs.acs.org
R Maharani - 2023 - opal.latrobe.edu.au
Submission note: A thesis submitted in total fulfilment of the requirements for the degree of Doctor of Philosophy to the School of Molecular Sciences, Faculty of Science, Technology …
Number of citations: 2 opal.latrobe.edu.au

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